N'-(4-carbamoylphenyl)-N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide
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Description
N'-(4-carbamoylphenyl)-N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a useful research compound. Its molecular formula is C21H19ClN4O3S and its molecular weight is 442.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.0866393 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are Nitric oxide synthase, inducible and Nitric oxide synthase, brain . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Biochemical Pathways
The compound’s interaction with nitric oxide synthases suggests it may affect the nitric oxide signaling pathway . Nitric oxide plays a pivotal role in various biochemical pathways, including vasodilation, immune response, and neurotransmission. Changes in nitric oxide production could therefore have significant downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action would likely be related to its impact on nitric oxide production . By potentially inhibiting nitric oxide synthases, the compound could affect a range of cellular processes regulated by nitric oxide.
Properties
IUPAC Name |
N'-(4-carbamoylphenyl)-N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-12-17(30-21(25-12)14-2-6-15(22)7-3-14)10-11-24-19(28)20(29)26-16-8-4-13(5-9-16)18(23)27/h2-9H,10-11H2,1H3,(H2,23,27)(H,24,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZQLXDULQUWAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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